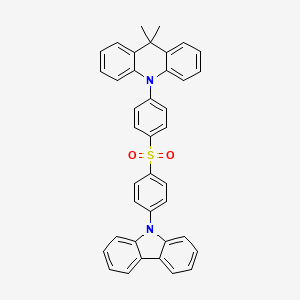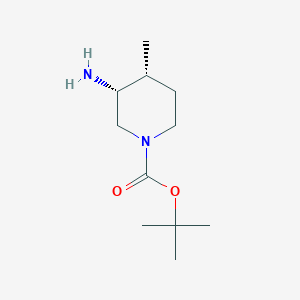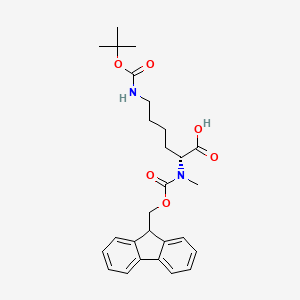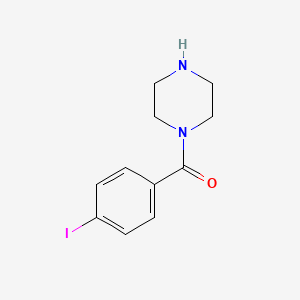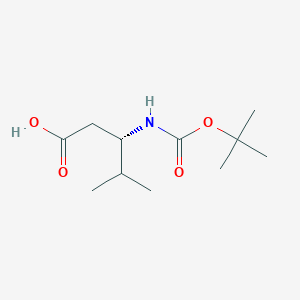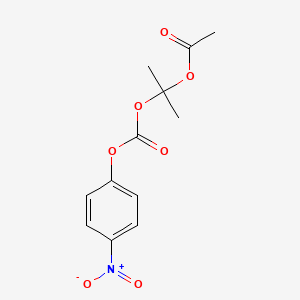
4-(3-甲氧基苯基)氧杂环-4-腈
描述
“4-(3-Methoxyphenyl)oxane-4-carbonitrile” is a chemical compound with the molecular formula C13H15NO2 . It is a versatile compound with exciting prospects in scientific research.
Molecular Structure Analysis
The molecular structure of “4-(3-Methoxyphenyl)oxane-4-carbonitrile” is defined by its molecular formula, C13H15NO2 . The exact arrangement of these atoms in space, known as the compound’s conformation, can have significant effects on its properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can tell us a lot about how it behaves under different conditions. For “4-(3-Methoxyphenyl)oxane-4-carbonitrile”, some of these properties include a molecular weight of 217.26 and a minimum content of 95% .科学研究应用
合成和表征
二氢吡啶衍生物(包括具有甲氧基苯基基团的化合物)已被合成和表征,重点测量了溶剂中的密度、声速和粘度等物理性质。这些研究提供了对溶质-溶剂相互作用的见解,这对于理解这些化合物在各种环境中的行为至关重要 (Baluja 和 Talaviya,2016)。
对吡啶衍生物的研究涉及通过 X 射线衍射、红外、核磁共振和电子光谱进行合成和结构分析,突出了它们的光学性质和在材料科学中的潜在应用 (Cetina 等人,2010)。
材料科学应用
使用噻吩-腈衍生物对席夫碱的研究揭示了它们的合成技术和体外抗菌活性,表明在开发新的抗菌剂中具有应用 (Puthran 等人,2019)。
对新型喹啉衍生物在铁上的缓蚀性能的研究采用了计算研究,证明了这些化合物通过量子化学和分子动力学模拟方法作为有效缓蚀剂的潜力 (Erdoğan 等人,2017)。
含有甲氧基和羟基苯基基团的吡唑并[4,3-b]吡啶衍生物的合成和器件表征已经进行,展示了它们由于其理想的光学性质而适用于白色有机发光二极管 (OLED) (El-Menyawy 等人,2019)。
安全和危害
According to the Safety Data Sheet from KISHIDA CHEMICAL CO., LTD., if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental release, proper protective equipment should be worn and spills should be collected and disposed of properly .
属性
IUPAC Name |
4-(3-methoxyphenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-4-2-3-11(9-12)13(10-14)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOBOTSCMVRZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCOCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)oxane-4-carbonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

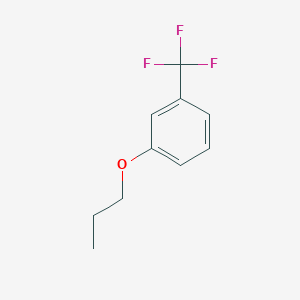

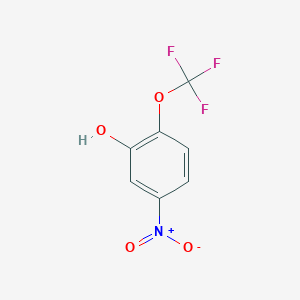
![2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole](/img/structure/B3110264.png)

![4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3110267.png)

